3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
Description
3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE is a synthetic quinoline derivative characterized by a 4-chlorobenzenesulfonyl group at position 3, an ethyl substituent at position 6, and a (4-fluorophenyl)methylamine moiety at position 4 of the quinoline core.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c1-2-16-5-12-22-21(13-16)24(28-14-17-3-8-19(26)9-4-17)23(15-27-22)31(29,30)20-10-6-18(25)7-11-20/h3-13,15H,2,14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMWKNVMADEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- Position 4 : The 4-fluorophenylmethyl group introduces electronegativity and steric bulk, contrasting with the 4-methoxyphenylmethyl (C769-1691) or methylphenylmethyl (C769-1566) groups. Fluorine’s electron-withdrawing effects may influence binding affinity in target proteins .
- Sulfonyl Group : The 4-chlorobenzenesulfonyl moiety is conserved in the target and C769-1691, suggesting its critical role in stabilizing interactions (e.g., hydrogen bonding or π-stacking) with biological targets .
Target Compound
Quinoline Core Formation: Likely via Pfitzinger or Gould-Jacobs cyclization.
Sulfonyl Introduction: Oxidation of a sulfanyl precursor using oxidizing agents like magnesium monoperoxyphthalate (MMPP), as seen in .
N-Alkylation: Coupling of (4-fluorophenyl)methylamine to the quinoline core using base-assisted nucleophilic substitution .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s logP (~5.2) indicates moderate lipophilicity, comparable to C769-1691 (logP = 5.18). However, the ethoxy group in C769-1691 may marginally improve aqueous solubility due to oxygen’s polarity .
- Hydrogen Bonding: The sulfonyl group contributes 2 hydrogen bond acceptors, while the fluorophenylmethyl amine adds 1 donor, similar to C769-1566 .
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